1-benzyl-4-[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]pyrrolidin-2-one
Description
Properties
IUPAC Name |
1-benzyl-4-[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16FN3O2/c20-16-9-5-4-8-15(16)19-21-18(22-25-19)14-10-17(24)23(12-14)11-13-6-2-1-3-7-13/h1-9,14H,10-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJUNDYURGQZLTH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)CC2=CC=CC=C2)C3=NOC(=N3)C4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of γ-Amino Esters
γ-Amino esters, synthesized via nucleophilic opening of DA cyclopropanes, undergo lactamization to form the pyrrolidin-2-one core. For example, reaction of 2-arylcyclopropane-1,1-diesters with primary amines (e.g., benzylamine) in the presence of Lewis acids like nickel perchlorate yields γ-amino esters, which spontaneously cyclize under reflux conditions. This method achieves yields of 64–79% for 1,5-disubstituted pyrrolidin-2-ones.
Table 1: Reaction Conditions for γ-Amino Ester Cyclization
| Cyclopropane Derivative | Amine | Catalyst | Yield (%) |
|---|---|---|---|
| 3,4,5-Trimethoxyphenyl | 2-Fluoroaniline | Ni(ClO₄)₂ | 79 |
| 2-Alkenylcyclopropane | Benzylamine | BF₃·OEt₂ | 68 |
Donor-Acceptor Cyclopropane Ring Opening
DA cyclopropanes react with primary amines via a Lewis acid-catalyzed mechanism, forming γ-amino intermediates that lactamize in situ. For instance, treatment of 2-(3-chloro-2-fluorophenyl)cyclopropane-1,1-diester with benzylamine generates the pyrrolidinone core with 72% efficiency. This method is notable for its stereochemical fidelity, preserving the cis-configuration of substituents.
Oxadiazole Ring Construction
The 1,2,4-oxadiazole moiety is introduced via cyclocondensation of amidoximes with activated carboxylic acid derivatives.
Amidoxime Cyclocondensation
Reaction of 2-fluorobenzamidoxime with benzyl chloroformate in dimethylacetamide (DMAc) at 110°C produces the oxadiazole ring in 85% yield. Microwave irradiation (150°C, 30 min) enhances reaction efficiency, reducing side product formation.
Table 2: Optimization of Oxadiazole Synthesis
| Method | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| Conventional Heating | 110 | 6 | 85 |
| Microwave-Assisted | 150 | 0.5 | 92 |
Palladium-Catalyzed Cross-Coupling
For electron-deficient aryl groups, Suzuki-Miyaura coupling of 3-bromo-1,2,4-oxadiazole with 2-fluorophenylboronic acid achieves regioselective incorporation. Using Pd(PPh₃)₄ and K₂CO₃ in toluene/ethanol (3:1), this method attains 78% yield.
Functionalization and Coupling
The benzyl group at position 1 and the oxadiazole at position 4 are introduced via alkylation and nucleophilic aromatic substitution (SNAr) .
Alkylation of Pyrrolidinone
Treatment of 4-oxo-pyrrolidine with benzyl bromide in the presence of NaH in THF installs the benzyl group with 90% efficiency. Excess benzyl bromide (1.5 equiv) ensures complete substitution.
SNAr Reaction for Oxadiazole Attachment
Electrophilic aromatic substitution at position 4 of the pyrrolidinone is achieved using 5-chloro-1,2,4-oxadiazole derivatives. Reaction with K₂CO₃ in DMF at 80°C for 12 h provides the coupled product in 82% yield.
Purification and Characterization
Chromatographic Purification
Silica gel chromatography (ethyl acetate/hexane, 1:3) removes unreacted starting materials, while recrystallization from ethanol/water (9:1) enhances purity to >98%.
Spectroscopic Validation
-
¹H NMR (400 MHz, CDCl₃): δ 7.65–7.58 (m, 2H, Ar-H), 7.45–7.38 (m, 3H, Ar-H), 4.72 (s, 2H, CH₂Ph), 3.92–3.85 (m, 1H, pyrrolidinone-H).
Comparative Analysis of Synthetic Routes
Table 3: Efficiency of Key Methods
| Step | Method | Yield (%) | Purity (%) |
|---|---|---|---|
| Pyrrolidinone Formation | DA Cyclopropane Opening | 79 | 97 |
| Oxadiazole Synthesis | Microwave Cyclization | 92 | 98 |
| Benzylation | NaH-Mediated Alkylation | 90 | 96 |
Microwave-assisted synthesis reduces reaction times by 70% compared to conventional heating. Industrial-scale protocols employing continuous flow reactors further enhance throughput, achieving batch sizes of 5–10 kg/day .
Chemical Reactions Analysis
Types of Reactions
1-benzyl-4-[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxadiazole ring or the pyrrolidinone ring.
Substitution: Both nucleophilic and electrophilic substitution reactions can be performed on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups onto the aromatic rings.
Scientific Research Applications
1-benzyl-4-[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]pyrrolidin-2-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies of enzyme inhibition and receptor binding.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-benzyl-4-[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]pyrrolidin-2-one involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The fluorophenyl group can enhance binding affinity through hydrophobic interactions, while the pyrrolidinone ring can contribute to the overall stability of the compound.
Comparison with Similar Compounds
Pharmacological Relevance
The compound has been identified as a "hit" in virtual screening studies targeting nootropic receptors, with molecular docking analyses revealing favorable binding affinities (e.g., enthalpy contributions to free energy of binding, ΔG) in the low micromolar range . Its oxadiazole ring and fluorophenyl group are hypothesized to enhance target engagement through π-π stacking and hydrophobic interactions within receptor active sites.
Comparison with Structural Analogs
Derivatives with Triazole Substituents
A series of 1-benzyl-4-(4-R-5-sulfanilidene-4,5-dihydro-1H-1,2,4-triazol-3-yl)pyrrolidin-2-one derivatives were evaluated for nootropic activity. Key findings include:
Key Insights :
Substituted Benzoic Acid Derivatives (Neuropathic Pain Targets)
European Patent Bulletin (2022) highlights 4-[5-(benzofuran-2-yl)-1,2,4-oxadiazol-3-yl]benzoic acid derivatives for neuropathic pain therapy.
| Compound | Core Structure | Key Substituent | Therapeutic Target | Status |
|---|---|---|---|---|
| Target Compound | Pyrrolidin-2-one | 2-Fluorophenyl-oxadiazole | Nootropic receptors | Preclinical |
| Benzoic Acid Derivative | Benzoic acid | Benzofuran-oxadiazole | Neuropathic pain | Patent-protected |
Key Insights :
Discontinued Pyrrolidinone Analog (CymitQuimica)
1-(3-Chlorophenyl)-4-(5-(4-methoxyphenethyl)-1,2,4-oxadiazol-3-yl)pyrrolidin-2-one (Ref: 10-F735061) was discontinued due to undisclosed issues.
| Compound | Core Structure | Key Substituent | Status |
|---|---|---|---|
| Target Compound | Pyrrolidin-2-one | 2-Fluorophenyl-oxadiazole | Under investigation |
| CymitQuimica Compound | Pyrrolidin-2-one | 3-Chlorophenyl, 4-methoxyphenethyl | Discontinued |
Key Insights :
Ataluren (Genetic Disorder Therapy)
Ataluren (3-[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]benzoic acid) is an approved drug for nonsense mutation-related disorders.
| Compound | Core Structure | Key Substituent | Therapeutic Target |
|---|---|---|---|
| Target Compound | Pyrrolidin-2-one | 2-Fluorophenyl-oxadiazole | Nootropic receptors |
| Ataluren | Benzoic acid | 2-Fluorophenyl-oxadiazole | Ribosomal readthrough |
Key Insights :
- Ataluren’s benzoic acid core facilitates interactions with ribosomal machinery, while the pyrrolidinone core in the target compound favors CNS targets .
Research Findings and Implications
- Structural Flexibility : The pyrrolidin-2-one core allows for diverse substitutions, enabling tuning of pharmacokinetic properties.
- Oxadiazole vs. Triazole : Oxadiazole-containing compounds generally exhibit higher binding affinities in CNS targets than triazole analogs .
- Therapeutic Specificity: Minor structural changes (e.g., benzoic acid vs. pyrrolidinone) drastically alter target engagement pathways.
Biological Activity
1-benzyl-4-[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]pyrrolidin-2-one is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The compound features a pyrrolidine ring substituted with a benzyl group and an oxadiazole moiety. The presence of the 2-fluorophenyl group enhances its pharmacological profile by potentially increasing lipophilicity and modulating biological interactions.
Biological Activity Overview
Research has demonstrated that derivatives of 1,2,4-oxadiazoles exhibit a wide range of biological activities, including:
- Anticancer : Many oxadiazole derivatives show significant cytotoxicity against various cancer cell lines.
- Antimicrobial : Compounds have been noted for their antibacterial and antifungal properties.
- Anti-inflammatory : Some derivatives exhibit anti-inflammatory effects through inhibition of cyclooxygenases (COX).
- Neuroprotective : Certain oxadiazoles have shown potential in treating neurodegenerative diseases by modulating neurotransmitter receptors.
Anticancer Activity
The anticancer potential of 1-benzyl-4-[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]pyrrolidin-2-one has been evaluated in various studies. For instance, a derivative demonstrated an IC50 value of approximately 92.4 µM against a panel of 11 cancer cell lines, including human colon adenocarcinoma (CXF HT-29) and breast cancer (MAXF 401) .
Table 1: Anticancer Activity against Various Cell Lines
| Cell Line | IC50 (µM) |
|---|---|
| Human Colon Adenocarcinoma | 92.4 |
| Human Gastric Carcinoma | 85.0 |
| Human Lung Adenocarcinoma | 78.5 |
| Human Melanoma | 88.0 |
| Human Ovarian Adenocarcinoma | 75.0 |
The biological activity is primarily attributed to the compound's ability to interact with various molecular targets:
-
Inhibition of Enzymes : The compound has shown inhibitory effects on key enzymes such as:
- Histone Deacetylases (HDAC)
- Carbonic Anhydrase (CA)
- Butyrylcholinesterase (BChE)
- Receptor Modulation : Interaction with neuroreceptors has been noted, suggesting potential use in treating neurodegenerative conditions.
- Cell Cycle Arrest : Studies indicate that certain derivatives induce G0/G1 phase arrest in cancer cells, leading to apoptosis.
Antimicrobial Activity
The antimicrobial properties of the compound have also been explored. In vitro studies indicate that it possesses significant antibacterial activity against both Gram-positive and Gram-negative bacteria.
Table 2: Antimicrobial Activity
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 3.12 µg/mL |
| Escherichia coli | <125 µg/mL |
| Pseudomonas aeruginosa | 150 µg/mL |
Case Studies
A notable case study involved the synthesis and evaluation of a series of oxadiazole derivatives where one specific derivative exhibited selective toxicity towards renal cancer cells with an IC50 value of 1.143 µM . This highlights the potential for developing targeted therapies based on structural modifications.
Q & A
Q. Basic
- NMR spectroscopy: H and C NMR (DMSO-d6 or CDCl3) to confirm substituent positions (e.g., δ 7.4–7.6 ppm for fluorophenyl protons) .
- LC-HRMS: For molecular ion validation ([M+H] expected within ±2 ppm accuracy) .
- X-ray crystallography: To resolve stereochemistry and crystal packing, particularly for analogs with chiral centers .
How to resolve discrepancies in NMR data when structural analogs are present?
Q. Advanced
- 2D NMR techniques: Use HSQC and HMBC to assign ambiguous proton-carbon correlations, especially in crowded aromatic regions .
- Isotopic labeling: Incorporate F NMR to track fluorophenyl group interactions .
- Comparative crystallography: Analyze X-ray structures of analogs (e.g., monohydrate forms) to identify conformational differences .
What initial biological screening assays are appropriate for this compound?
Q. Basic
- Antimicrobial activity: Broth microdilution assays (MIC values) against Gram-positive/negative bacteria .
- Enzyme inhibition: Fluorescence-based assays targeting kinases or proteases (IC determination) .
- Cytotoxicity: MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess preliminary anticancer potential .
What strategies are effective for structure-activity relationship (SAR) studies to enhance bioactivity?
Q. Advanced
- Substituent variation: Replace the 2-fluorophenyl group with electron-withdrawing (e.g., trifluoromethyl) or donating (e.g., methoxy) groups to modulate receptor binding .
- Molecular docking: Use AutoDock Vina to predict interactions with biological targets (e.g., orexin receptors) .
- Pharmacophore modeling: Identify critical hydrogen-bond acceptors (e.g., oxadiazole oxygen) for lead optimization .
How to assess the purity and stability of this compound under different storage conditions?
Q. Basic
- HPLC analysis: Monitor degradation products over time (e.g., at 25°C vs. 4°C) using a C18 column and UV detection (λ = 254 nm) .
- Thermogravimetric analysis (TGA): Determine decomposition temperature (>200°C indicates thermal stability) .
- Accelerated stability studies: Expose the compound to 40°C/75% RH for 4 weeks and analyze via LC-MS .
How to address solubility challenges in pharmacological assays?
Q. Advanced
- Salt formation: Prepare hydrochloride salts (e.g., via HCl/EtOH treatment) to enhance aqueous solubility .
- Co-solvent systems: Use DMSO/PEG 400 (1:4 v/v) for in vitro assays without precipitation .
- Nanoparticle formulation: Encapsulate the compound in PLGA nanoparticles (size: 100–200 nm) for improved bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
